molecular formula C14H17NO5 B15276082 1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate

1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate

Cat. No.: B15276082
M. Wt: 279.29 g/mol
InChI Key: ZKLOXNKZBLQLOS-UHFFFAOYSA-N
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Description

1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate is a bicyclic dicarboxylate ester featuring a fused cyclopenta[b]pyrrole ring system. The structure includes a 4-oxo group and partial saturation at the 5,6-positions, with tert-butyl and methyl ester substituents at the 1- and 2-positions, respectively. Structural characterization of such molecules often employs crystallographic tools like SHELX for refinement and validation .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2-dicarboxylate

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-9-5-6-11(16)8(9)7-10(15)12(17)19-4/h7H,5-6H2,1-4H3

InChI Key

ZKLOXNKZBLQLOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C1C(=O)OC)C(=O)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing their activity. This can lead to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares the target compound with four structurally related derivatives, emphasizing molecular features, physical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring System Key Functional Groups Stereochemistry Physical Properties Applications
Target Compound Likely C₁₃H₁₉NO₅ ~285.3 Cyclopenta[b]pyrrole (fused) 4-oxo, tert-butyl/methyl esters Not specified Not reported Pharmaceutical intermediate (inferred)
1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate Not reported Not reported Pyrrolidine (monocyclic) 3-hydroxyl, tert-butyl/methyl esters (2S,3S) Not reported Chiral building block for drug synthesis
1-tert-butyl 2-methyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate Not reported Not reported Pyrrolidine (monocyclic) 3-hydroxyl, tert-butyl/methyl esters (2S,3R) Not reported Chiral intermediate in API production
1-tert-butyl 2-methyl 5,6-dihydropyridine-1,2(4H)-dicarboxylate C₁₂H₁₉NO₄ 241.28 Dihydropyridine (6-membered) Saturated C5-C6, tert-butyl/methyl esters Not specified Purity ≥95% Pharmaceutical intermediate
(2S,3aS,6aS)-2-benzyl 1-tert-butyl hexahydrocyclopenta[b]pyrrole-1,2(2H)-dicarboxylate C₂₀H₂₇NO₄ 345.43 Hexahydrocyclopenta[b]pyrrole Benzyl ester, tert-butyl ester (2S,3aS,6aS) Density: 1.153±0.06 g/cm³; BP: 444.4±28.0°C Specialty chemical research

Key Observations:

Ring Systems and Reactivity: The target compound’s fused cyclopenta[b]pyrrole system offers rigidity and stereoelectronic effects distinct from monocyclic pyrrolidines () or dihydropyridines (). The benzyl-substituted analog () exhibits higher molecular weight and density due to the aromatic group, which may improve lipid solubility .

Functional Group Influence: Hydroxyl groups in pyrrolidine derivatives () enable hydrogen bonding, impacting solubility and target binding. In contrast, the target’s oxo group may favor keto-enol tautomerism, influencing stability . Ester groups (tert-butyl/methyl) in all compounds enhance metabolic stability compared to free carboxylic acids, critical for oral bioavailability .

Stereochemical Considerations :

  • The (2S,3S) and (2S,3R) configurations in pyrrolidine derivatives () highlight the role of stereochemistry in biological activity, a factor less explored in the target compound due to unspecified stereochemistry .

Physical Properties and Applications :

  • The dihydropyridine derivative () is produced at ≥95% purity, underscoring its utility in scalable API synthesis .
  • The benzyl-substituted cyclopenta[b]pyrrole () has predicted high boiling points, suggesting suitability for high-temperature reactions .

Research Implications and Gaps

While the target compound shares structural motifs with established intermediates, its unique fused ring system and oxo group warrant further investigation into its synthetic accessibility, stability, and biological activity. Comparative crystallographic studies using tools like SHELX could elucidate conformational preferences . Additionally, the lack of reported stereochemical data for the target compound limits mechanistic understanding, necessitating enantioselective synthesis and profiling.

Biological Activity

1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate is a complex organic compound with significant potential in biological applications. Its unique structural features and functional groups make it an interesting candidate for various pharmacological studies. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C15H19NO5
  • Molecular Weight : 293.31506 g/mol
  • IUPAC Name : 1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate
  • CAS Number : 1041430-71-0

The biological activity of 1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound can influence various cellular processes by binding to enzymes and receptors, leading to alterations in metabolic pathways and gene expression.

Key Mechanisms Identified:

  • Reactive Oxygen Species (ROS) Production : The compound has been shown to increase intracellular ROS levels, which can lead to oxidative stress and subsequent cellular damage .
  • Cytotoxic Effects : Studies indicate that it exhibits cytotoxicity towards cancer cell lines, notably MCF-7 and MDA-MB-231 breast cancer cells, through mechanisms involving DNA damage and apoptosis .

Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of 1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate on various cancer cell lines. The following table summarizes key findings:

StudyCell LineConcentration (µg/ml)Observations
MCF-710, 30, 50Significant growth inhibition; increased cell swelling and organelle distension.
MDA-MB-23110, 30, 50Higher cytotoxicity compared to MCF-7; increased DNA damage observed.

Mechanistic Insights

The mechanism of action involves:

  • Induction of Oxidative Stress : The compound's ability to generate ROS leads to lipid peroxidation and damage to cellular components.
  • DNA Damage : Increased levels of DNA double-strand breaks were noted in treated cells compared to controls.
  • Apoptotic Pathways Activation : Evidence suggests that the compound triggers apoptosis through mitochondrial dysfunction and activation of caspases.

Case Study 1: Breast Cancer Cell Lines

A study focused on the effects of the compound on breast cancer cell lines revealed that treatment with varying concentrations resulted in:

  • A dose-dependent increase in cell death.
  • Significant alterations in mitochondrial membrane potential.

These findings underscore the potential application of this compound in targeted cancer therapies.

Case Study 2: Mechanistic Exploration

Further research explored the underlying mechanisms of cytotoxicity. Results indicated:

  • Enhanced production of lipid peroxidation products.
  • Decreased activity of antioxidant enzymes like glutathione peroxidase (GSH-PX), suggesting a shift towards oxidative damage as a primary mechanism of action .

Q & A

Q. How is 1-tert-butyl 2-methyl 4-oxo-5,6-dihydrocyclopenta[b]pyrrole-1,2(4H)-dicarboxylate synthesized, and what key reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. For structurally analogous dihydroheterocycles, tert-butyl and methyl ester groups are introduced via nucleophilic substitution or esterification under controlled conditions . Key parameters include:

  • Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to facilitate cyclization.
  • Temperature : Optimized thermal conditions (e.g., 80–100°C) to avoid side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the compound, as evidenced by purity challenges (e.g., 61% purity in similar syntheses) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., dihydrocyclopenta protons at δ 2.5–3.5 ppm, tert-butyl groups at δ 1.2–1.4 ppm).
    • ¹³C NMR : Confirms carbonyl carbons (δ 170–180 ppm) and quaternary carbons .
  • IR spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and lactam C=O (~1680 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., deviations <5 ppm ensure structural accuracy) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for related pyrrolidine dicarboxylates .

Q. What structural features of this compound influence its reactivity in further functionalization?

Methodological Answer:

  • The dihydrocyclopenta[b]pyrrole core enables electrophilic substitution at the α-position to the carbonyl.
  • Steric hindrance : The tert-butyl group limits accessibility to the 1-position, directing reactions to the 2-methyl ester or 4-oxo group.
  • Electron-withdrawing effects : The 4-oxo group activates adjacent positions for nucleophilic attacks (e.g., amidation or alkylation) .

Q. What are common challenges in achieving high purity during synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct formation : Side reactions during cyclization (e.g., over-oxidation) are mitigated by controlling reaction time and stoichiometry .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC improves purity, as seen in similar dihydroheterocycle syntheses .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic structure and reaction mechanisms of this compound?

Methodological Answer:

  • DFT calculations (e.g., B3LYP/6-311G++(d,p)) predict bond lengths, charge distribution, and NMR chemical shifts. For example, calculated ¹³C NMR shifts for carbonyl carbons align with experimental data (δ ±2 ppm), validating tautomeric forms .
  • Reaction path analysis : Transition state modeling explains regioselectivity in nucleophilic additions, such as preferential attack at the 5-position due to lower activation energy .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • Validation protocols :
    • Cross-check NMR assignments using 2D techniques (HSQC, HMBC) .
    • Re-optimize computational parameters (e.g., solvent effects in DFT) to match experimental conditions .
    • Use nuclear-independent chemical shift (NICS) calculations to assess aromaticity discrepancies in the cyclopenta ring .

Q. How can statistical experimental design (DoE) optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

  • Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) to identify significant factors. For example, a 2³ factorial design reduced reaction time by 40% in analogous dihydroheterocycle syntheses .
  • Response surface methodology (RSM) : Models nonlinear relationships, enabling prediction of optimal yield (e.g., 85% yield at 90°C, 0.1 mol% catalyst) .

Q. What role does this compound play in medicinal chemistry, particularly in targeting biological pathways?

Methodological Answer:

  • Calcium channel modulation : The dihydropyridine scaffold (structurally related to dihydrocyclopenta[b]pyrrole) exhibits voltage-gated calcium channel blocking activity, making it a candidate for cardiovascular drug development .
  • Bioisosteric replacement : The trifluoromethyl group (if present) enhances metabolic stability and binding affinity, as shown in preclinical studies of analogous compounds .

Q. How are crystallographic data utilized to resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Determines absolute configuration (e.g., R/S assignments for chiral centers). For example, a related pyrrolidine dicarboxylate showed a 2S,4R configuration via anomalous dispersion .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding networks) that influence packing and stability .

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